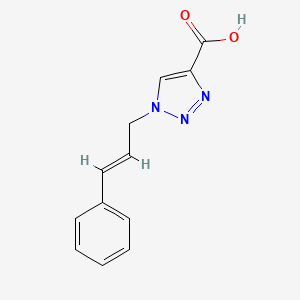

Ácido 1-cinamilo-1H-1,2,3-triazol-4-carboxílico

Descripción general

Descripción

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved using a robust and versatile protocol. This protocol involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 . The average mass is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process that allows for the formation of 1,2,3-triazole structures . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El anillo triazol es un importante farmacoforo en el diseño de fármacos debido a su similitud con el enlace peptídico. “Ácido 1-cinamilo-1H-1,2,3-triazol-4-carboxílico” puede utilizarse en la síntesis de nuevos compuestos con posibles efectos terapéuticos. Su estructura es propicia para unirse a diversas enzimas y receptores, lo que lo convierte en un valioso andamiaje para el desarrollo de nuevos medicamentos con propiedades antimicrobianas, antivirales y antiinflamatorias .

Química de Bioconjugación

Este compuesto puede utilizarse en estrategias de bioconjugación, donde sirve como molécula de enlace para unir fármacos, sondas u otras moléculas a dianas biológicas específicas. El anillo triazol puede formar conjugados estables con biomoléculas, lo cual es útil en los sistemas de administración de fármacos dirigidos y en los ensayos de diagnóstico .

Ciencia de los Materiales

En el campo de la ciencia de los materiales, “this compound” puede contribuir al desarrollo de nuevos materiales con propiedades únicas. Su incorporación en polímeros puede mejorar la estabilidad térmica y la resistencia mecánica. Además, puede utilizarse en la creación de nuevos recubrimientos con propiedades resistentes a la corrosión .

Química Supramolecular

La porción triazol es conocida por su capacidad de participar en enlaces de hidrógeno e interacciones π-π, que son esenciales en los ensamblajes supramoleculares. Este compuesto puede utilizarse para construir estructuras complejas con funciones específicas, como el reconocimiento molecular, la catálisis y los materiales autocurativos .

Química Agrícola

Los derivados del triazol también tienen aplicaciones en la agricultura. Pueden sintetizarse en compuestos que actúan como reguladores del crecimiento o fungicidas. El “this compound” puede ser un precursor para estos agroquímicos, contribuyendo a la protección de los cultivos y a la mejora del rendimiento .

Imágenes Fluorescentes

El núcleo del triazol puede funcionalizarse para exhibir fluorescencia, lo que lo hace útil en aplicaciones de imagenología. Al unir grupos fluorescentes al “this compound”, los investigadores pueden crear sondas que se iluminan bajo condiciones específicas, lo que ayuda en la visualización de procesos biológicos .

Mecanismo De Acción

Target of Action

The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .

Mode of Action

The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself

Biochemical Pathways

1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures

Result of Action

The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds

Action Environment

The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

Análisis Bioquímico

Biochemical Properties

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid and these enzymes can lead to altered metabolic pathways and drug interactions . Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.

Cellular Effects

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways . By affecting these pathways, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is effective without causing significant toxicity.

Metabolic Pathways

1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels . Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may affect other metabolic pathways, such as those involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.

Propiedades

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYKGAZERGCEME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

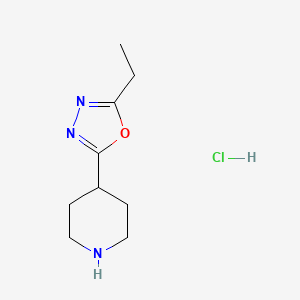

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)